N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide
CAS No.: 1193687-85-2
Cat. No.: VC0109471
Molecular Formula: C₁₉H₂₄FN₅O₃
Molecular Weight: 389.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193687-85-2 |
|---|---|
| Molecular Formula | C₁₉H₂₄FN₅O₃ |
| Molecular Weight | 389.42 |
| IUPAC Name | 2-[2-(dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H24FN5O3/c1-19(2,22-11-24(3)4)18-23-14(15(26)17(28)25(18)5)16(27)21-10-12-6-8-13(20)9-7-12/h6-9,11,26H,10H2,1-5H3,(H,21,27) |
| SMILES | CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)N=CN(C)C |
Introduction
Molecular Formula and Weight
Key Interactions
The molecule likely forms intramolecular hydrogen bonds due to:
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Hydroxymethylidene interacting with adjacent nitrogen atoms.
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Potential intermolecular interactions stabilizing crystal structures (e.g., N-H⋯O or C-H⋯F) .
General Synthetic Approach
The synthesis of this compound involves:
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Formation of the pyrimidine core: Cyclocondensation reactions using urea derivatives and diketones are standard methods for generating tetrahydropyrimidinone frameworks.
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Substitution at the 4-position: Introduction of the fluorophenyl group via nucleophilic substitution or reductive amination.
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Functionalization of side chains: Addition of isopropyl groups and dimethylmethanimidamide functionalities through alkylation or amidation reactions.
Reaction Conditions
Reported conditions for similar compounds include:
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Use of polar solvents like dimethylformamide (DMF) or methanol.
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Catalysts such as acids (e.g., HCl) or bases (e.g., NaOH).
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Reflux temperatures ranging from 80–120°C to ensure complete reaction .
Pharmacological Potential
The compound's structure suggests potential applications in medicinal chemistry:
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Antitumor Activity: The fluorophenyl group and tetrahydropyrimidinone scaffold are common in kinase inhibitors and antitumor agents .
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Anti-inflammatory Properties: Hydroxy-methylene bridges can enhance interactions with enzymes like cyclooxygenase (COX) or mitogen-activated protein kinases (MAPKs) .
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Antimicrobial Effects: Pyrimidine derivatives are known for antibacterial and antifungal properties due to their ability to disrupt nucleic acid synthesis .
Mechanism of Action
The compound may act by:
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Binding to active sites of enzymes via hydrogen bonding and π-stacking interactions.
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Inhibiting cell signaling pathways critical for tumor growth or microbial survival.
Related Studies
Studies on structurally similar compounds reveal:
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Pyrimidine derivatives exhibit VEGFR inhibition, making them promising antiangiogenic agents .
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Fluorophenyl substitutions enhance lipophilicity and target specificity in drug design .
Experimental Data
While specific data on this compound is limited, analogs demonstrate:
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IC₅₀ values in the nanomolar range against cancer cell lines.
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High binding affinity to receptor tyrosine kinases.
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